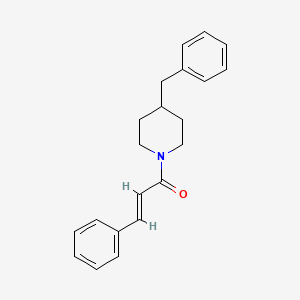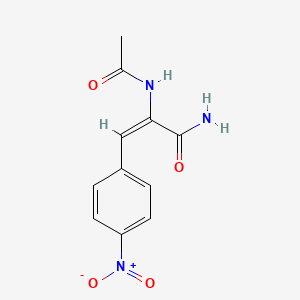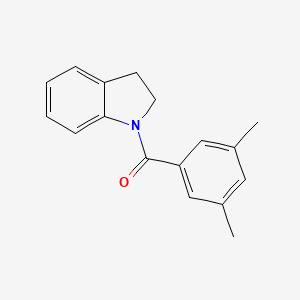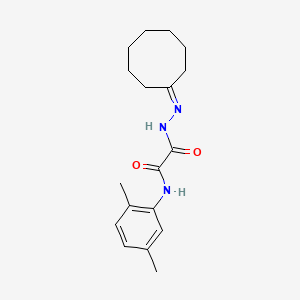
4-benzyl-1-cinnamoylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-cinnamoylpiperidine (BCP) is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the family of piperidine derivatives and has been found to possess a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-benzyl-1-cinnamoylpiperidine is not fully understood, but it is believed to act as a monoamine reuptake inhibitor, which increases the levels of serotonin and norepinephrine in the brain. 4-benzyl-1-cinnamoylpiperidine has also been found to activate the sigma-1 receptor, which is a protein that plays a role in regulating mood and cognition.
Biochemical and Physiological Effects:
4-benzyl-1-cinnamoylpiperidine has been found to have several biochemical and physiological effects, including increasing the levels of serotonin and norepinephrine in the brain, reducing inflammation, and protecting neurons from oxidative stress. 4-benzyl-1-cinnamoylpiperidine has also been found to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-benzyl-1-cinnamoylpiperidine in lab experiments is that it is a synthetic compound, which allows for precise control over the concentration and purity of the compound. However, one of the limitations of using 4-benzyl-1-cinnamoylpiperidine is that it may not accurately reflect the effects of natural compounds found in the body, which may have different mechanisms of action and effects.
Orientations Futures
There are several future directions for research on 4-benzyl-1-cinnamoylpiperidine, including studying its potential therapeutic applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is also needed to understand the exact mechanism of action of 4-benzyl-1-cinnamoylpiperidine and its effects on different neurotransmitter systems in the brain. Additionally, more studies are needed to determine the safety and efficacy of 4-benzyl-1-cinnamoylpiperidine in humans.
Méthodes De Synthèse
4-benzyl-1-cinnamoylpiperidine can be synthesized using a variety of methods, including the Mannich reaction, Friedel-Crafts reaction, and reductive amination. The most common method for synthesizing 4-benzyl-1-cinnamoylpiperidine involves the Mannich reaction, which involves the condensation of benzylamine, cinnamaldehyde, and piperidine in the presence of an acid catalyst. The product obtained from this reaction is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
4-benzyl-1-cinnamoylpiperidine has been extensively studied for its potential therapeutic applications, including its use as an antidepressant, neuroprotective agent, and anti-inflammatory agent. Several studies have shown that 4-benzyl-1-cinnamoylpiperidine can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood and emotions. 4-benzyl-1-cinnamoylpiperidine has also been found to protect neurons from oxidative stress and reduce inflammation in the brain, which may be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-21(12-11-18-7-3-1-4-8-18)22-15-13-20(14-16-22)17-19-9-5-2-6-10-19/h1-12,20H,13-17H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKQQQJPTMRHDP-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-cinnamoylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)

![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)

![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)

![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)

![4-[4-(2,4-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5181074.png)
![N-{2-fluoro-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5181086.png)
![2-thioxo-5-[2-(trifluoromethyl)benzylidene]-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5181092.png)
![(2,3-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5181097.png)
![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
